![molecular formula C22H26ClN3O2 B235488 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B235488.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CEP-1347 and belongs to the class of benzamides. CEP-1347 has been extensively studied for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is involved in the regulation of cell death and survival. Inhibition of this pathway by CEP-1347 leads to the protection of neurons from cell death.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects. It has been found to protect dopaminergic neurons in animal models of Parkinson's disease. CEP-1347 has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEP-1347 is its neuroprotective properties. It has the potential to be used as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's disease. However, one of the limitations of CEP-1347 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on CEP-1347. One of the areas of research is the development of more soluble analogs of CEP-1347 that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic applications of CEP-1347 in other neurodegenerative diseases such as Alzheimer's disease. Additionally, the mechanisms of action of CEP-1347 need to be further elucidated to fully understand its neuroprotective properties.
Méthodes De Synthèse
The synthesis of CEP-1347 involves several steps. The starting material for the synthesis is 3-chloro-2-nitroaniline, which is reacted with 4-isobutyryl-1-piperazine to form the corresponding amine derivative. This amine derivative is then reacted with 3-methylbenzoyl chloride to obtain the final product, CEP-1347.
Applications De Recherche Scientifique
CEP-1347 has been extensively studied for its neuroprotective properties. It has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. CEP-1347 has been found to protect dopaminergic neurons in animal models of Parkinson's disease and has the potential to be used as a therapeutic agent for the treatment of this disease.
Propriétés
Formule moléculaire |
C22H26ClN3O2 |
---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-12-10-25(11-13-26)20-18(23)8-5-9-19(20)24-21(27)17-7-4-6-16(3)14-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |
Clé InChI |
BCSGQTBZPDGFHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.